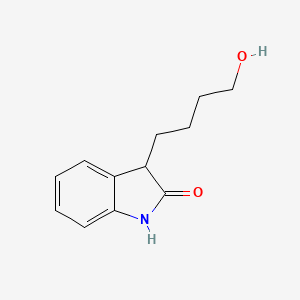![molecular formula C23H24N2O B2411001 1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol CAS No. 313268-22-3](/img/structure/B2411001.png)
1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is an organic compound that features a carbazole moiety linked to a propanol chain, which is further substituted with a dimethylphenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions One common method starts with the preparation of the carbazole derivative, which is then reacted with a suitable propanol derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(9H-carbazol-9-yl)-3-aminopropan-2-ol: Similar structure but lacks the dimethylphenyl group.
1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with a phenyl group instead of a dimethylphenyl group.
Uniqueness
1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is unique due to the presence of the dimethylphenylamino group, which can influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(3,5-dimethylanilino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-16-11-17(2)13-18(12-16)24-14-19(26)15-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-13,19,24,26H,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSOAAZVLVWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2410918.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)


![4-(5-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzene-1-sulfonamide](/img/structure/B2410929.png)


![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)

